IGF1Rtide
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Overview
Description
IGF1Rtide is a synthetic peptide substrate derived from the human insulin receptor substrate-1 (IRS-1) protein. It is composed of 15 amino acids with the sequence C-KKKSPGEYVNIEFG. This compound is primarily used in kinase assays to study the activity of various kinases, including the insulin-like growth factor 1 receptor (IGF-1R) and RET kinase .
Preparation Methods
Synthetic Routes and Reaction Conditions: IGF1Rtide is synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. The process involves automated peptide synthesizers, which can handle multiple peptide sequences simultaneously. The peptides are purified using high-performance liquid chromatography (HPLC) to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: IGF1Rtide primarily undergoes phosphorylation reactions, where specific amino acid residues are phosphorylated by kinases. This reaction is crucial for studying kinase activity and signaling pathways .
Common Reagents and Conditions:
Reagents: Kinases such as IGF-1R and RET kinase, ATP (adenosine triphosphate)
Conditions: Physiological pH (7.4), temperature around 37°C, presence of divalent cations like Mg²⁺ or Mn²⁺
Major Products: The major products of these reactions are phosphorylated forms of this compound, which can be analyzed using techniques like mass spectrometry and HPLC .
Scientific Research Applications
IGF1Rtide has a wide range of applications in scientific research:
Mechanism of Action
IGF1Rtide exerts its effects by serving as a substrate for kinases like IGF-1R and RET kinase. Upon phosphorylation by these kinases, this compound can activate downstream signaling pathways, including the PI3K-AKT and MAPK pathways. These pathways regulate various cellular processes such as metabolism, growth, and survival .
Comparison with Similar Compounds
Insulin-like growth factor 1 (IGF-1): A natural ligand for IGF-1R, involved in growth and development.
Insulin receptor substrate-1 (IRS-1): A protein that mediates the effects of insulin and IGF-1 by acting as a docking protein for various signaling molecules.
Uniqueness: IGF1Rtide is unique due to its specific sequence derived from IRS-1, making it an ideal substrate for studying IGF-1R and RET kinase activities. Unlike natural proteins, this compound is a synthetic peptide, allowing for precise control over its composition and modifications .
Properties
IUPAC Name |
(4S)-4-[[2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-(carboxymethylamino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C73H114N18O22/c1-5-41(4)61(72(112)84-49(27-29-58(98)99)67(107)85-50(63(103)80-38-59(100)101)34-42-16-7-6-8-17-42)90-69(109)52(36-55(78)94)87-71(111)60(40(2)3)89-68(108)51(35-43-22-24-44(93)25-23-43)86-66(106)48(26-28-57(96)97)81-56(95)37-79-70(110)54-21-15-33-91(54)73(113)53(39-92)88-65(105)47(20-11-14-32-76)83-64(104)46(19-10-13-31-75)82-62(102)45(77)18-9-12-30-74/h6-8,16-17,22-25,40-41,45-54,60-61,92-93H,5,9-15,18-21,26-39,74-77H2,1-4H3,(H2,78,94)(H,79,110)(H,80,103)(H,81,95)(H,82,102)(H,83,104)(H,84,112)(H,85,107)(H,86,106)(H,87,111)(H,88,105)(H,89,108)(H,90,109)(H,96,97)(H,98,99)(H,100,101)/t41-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,60-,61-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGQVWWLDJKNMP-YCOAWBJSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C73H114N18O22 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1595.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.